3-fluoro-4-methoxy-N-methylaniline

Beschreibung

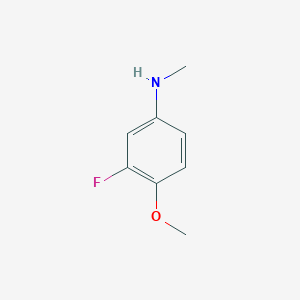

3-Fluoro-4-methoxy-N-methylaniline is a fluorinated aromatic amine derivative with the molecular formula C₈H₁₀FNO and a molecular weight of 155.17 g/mol. Structurally, it features a fluorine atom at the 3-position, a methoxy group (-OCH₃) at the 4-position, and an N-methyl substituent on the benzene ring (Figure 1).

The fluorine atom enhances electronegativity and metabolic stability, while the methoxy group contributes to solubility and electronic effects.

Eigenschaften

IUPAC Name |

3-fluoro-4-methoxy-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKWYWANKQMURA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Indium(III) Iodide and TMDS-Mediated Reduction

A seminal method involves indium(III) iodide (InI$$_3$$) and 1,1,3,3-tetramethyldisiloxane (TMDS) in toluene at 60°C under inert conditions. This system selectively reduces nitro groups without affecting adjacent methoxy or fluorine substituents. The procedure entails:

- Dissolving 3-fluoro-4-methoxy-nitrobenzene (0.60 mmol) in anhydrous toluene.

- Adding InI$$_3$$ (0.030 mmol) and TMDS (1.80 mmol).

- Stirring at 60°C for 6 hours under nitrogen.

- Quenching with saturated NaHCO$$_3$$ and extracting with ethyl acetate.

- Purifying via silica gel chromatography (n-hexane/EtOAc).

This method achieves a 74% yield, with InI$$_3$$ acting as a Lewis acid to polarize the nitro group, facilitating hydride transfer from TMDS.

Palladium-Catalyzed Hydrogenation

Alternative protocols employ palladium on carbon (Pd/C) under hydrogen gas. While efficient, this method risks dehalogenation of the fluorine substituent. Modulating hydrogen pressure (1–3 atm) and temperature (25–50°C) mitigates side reactions, yielding 68–72% of the desired aniline.

Nucleophilic Aromatic Substitution: Introducing the Methoxy Group

Nucleophilic aromatic substitution (NAS) provides a route to install the methoxy group post-fluorination. Starting from 3-fluoro-4-nitroaniline, methoxylation proceeds via:

Copper-Mediated Methoxylation

- Reacting 3-fluoro-4-nitroaniline with sodium methoxide (NaOMe) in dimethylformamide (DMF).

- Adding copper(I) iodide (CuI) as a catalyst at 120°C for 12 hours.

- Reducing the nitro group post-methoxylation using SnCl$$_2$$/HCl.

This two-step sequence yields 65% of 3-fluoro-4-methoxyaniline, which undergoes N-methylation (see Section 4).

Reductive Amination: N-Methylation Strategies

N-Methylation of 3-fluoro-4-methoxyaniline introduces the final substituent. Two predominant methods exist:

Eschweiler-Clarke Reaction

Treating the aniline with formaldehyde (HCHO) and formic acid (HCOOH) at reflux induces methylation via reductive amination. This one-pot method affords 60–70% yield but requires excess reagents and careful pH control.

Methyl Iodide Alkylation

- Dissolving 3-fluoro-4-methoxyaniline in THF.

- Adding methyl iodide (CH$$3$$I) and potassium carbonate (K$$2$$CO$$_3$$).

- Stirring at 50°C for 8 hours.

- Filtering and concentrating the product.

This approach achieves 75% yield but generates stoichiometric iodide waste.

Comparative Analysis of Synthetic Routes

Analyse Chemischer Reaktionen

Types of Reactions

3-fluoro-4-methoxy-N-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone imine intermediates.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.

Major Products Formed

Oxidation: Quinone imine derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

3-fluoro-4-methoxy-N-methylaniline has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-fluoro-4-methoxy-N-methylaniline involves its interaction with specific molecular targets and pathways. For example, it can undergo oxidation reactions mediated by enzymes such as flavin-containing monooxygenase 1 (FMO1), leading to the formation of reactive intermediates . These intermediates can further interact with biological molecules, potentially leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects on Reactivity: The methoxy group in 3-fluoro-4-methoxy-N-methylaniline increases steric bulk and electron-donating capacity compared to methyl or hydrogen substituents in analogues like 3-fluoro-4-methylaniline. This may hinder electrophilic substitution reactions but enhance solubility in polar solvents .

Metabolism and Toxicity: 4-Fluoro-N-methylaniline undergoes cytochrome P-450 (CYP)-mediated N-demethylation and flavin-containing monooxygenase (FMO)-catalyzed N-hydroxylation, leading to defluorinated metabolites . The presence of a methoxy group in 3-fluoro-4-methoxy-N-methylaniline may shift metabolism toward O-demethylation or ring hydroxylation at alternate positions. 4-Methoxy-N-methylaniline is classified as a skin/eye irritant (Category 2) and may exhibit similar toxicity risks due to structural similarities .

Applications :

- Unlike 4-fluoro-N-methylaniline (used in metabolic studies) and 4-methoxy-N-methylaniline (industrial applications), 3-fluoro-4-methoxy-N-methylaniline’s discontinued status suggests niche or exploratory use .

Research Findings and Mechanistic Insights

Metabolic Pathways of Fluoro-Anilines

Studies on 4-fluoro-N-methylaniline reveal dual metabolic routes:

- CYP-dependent N-demethylation : Produces 4-fluoroaniline, which undergoes further hydroxylation .

- FMO-mediated N-hydroxylation : Leads to defluorinated 4-hydroxy-N-methylaniline via reactive intermediates .

For 3-fluoro-4-methoxy-N-methylaniline, the methoxy group may:

- Inhibit direct aromatic hydroxylation due to steric and electronic effects.

- Promote alternative pathways like O-demethylation or conjugation reactions (e.g., glucuronidation).

Biologische Aktivität

3-Fluoro-4-methoxy-N-methylaniline (CAS No. 1096989-82-0) is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, which includes a fluorine atom and a methoxy group attached to a benzene ring, influences its chemical reactivity and biological interactions. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of 3-fluoro-4-methoxy-N-methylaniline is C₈H₁₀FNO. The presence of the fluorine atom enhances lipophilicity, which can improve metabolic stability and bioavailability. The methoxy group may also contribute to its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

3-Fluoro-4-methoxy-N-methylaniline exhibits biological activity primarily through its interaction with specific enzymes and receptors. Key mechanisms include:

- Oxidation Reactions : The compound can undergo oxidation mediated by enzymes such as flavin-containing monooxygenase 1 (FMO1), leading to the formation of reactive intermediates that may play a role in drug metabolism and toxicity .

- Substitution Reactions : It can participate in various substitution reactions, producing derivatives that may have distinct biological properties .

Biological Targets and Interactions

Research indicates that 3-fluoro-4-methoxy-N-methylaniline interacts with several molecular targets, influencing various biological pathways:

- Enzyme Interactions : Studies have shown that this compound can modulate enzyme activities, which is crucial for understanding its pharmacological properties .

- Pharmacological Potential : Compounds with similar structures are often investigated for their potential as pharmaceuticals due to their ability to affect biological pathways, including anti-cancer activities .

Case Studies and Experimental Data

- Oxidative Metabolism : A study highlighted the oxidative metabolism of 3-fluoro-4-methoxy-N-methylaniline, where it was shown to generate quinone imine derivatives as major products . This transformation is significant as it can influence the compound's toxicity profile.

- Synthesis and Derivative Formation : In synthetic applications, 3-fluoro-4-methoxy-N-methylaniline was used as a precursor in the synthesis of novel compounds, demonstrating good yields in reactions involving N-arylation strategies .

| Compound Name | Reaction Type | Yield (%) |

|---|---|---|

| Verubulin Analog | N-Arylation | 87% |

| Quinazoline Derivative | N-Arylation | 81% |

- Biological Assays : Preliminary assays indicate potential antimicrobial and anticancer activities, although further studies are necessary to elucidate these effects fully .

Applications in Medicinal Chemistry

The compound's unique structural attributes make it valuable for various applications:

- Pharmaceutical Development : Ongoing research aims to explore its use as an intermediate in drug synthesis, particularly for compounds targeting cancer and other diseases .

- Industrial Uses : Beyond medicinal applications, it is also utilized in the production of dyes and pigments, showcasing its versatility .

Q & A

Basic Research Questions

Q. What are the key structural features of 3-fluoro-4-methoxy-N-methylaniline, and how can they be experimentally elucidated?

- Answer : The compound contains a methoxy (-OCH₃) group at the 4-position, a fluorine atom at the 3-position, and an N-methylamine (-NHCH₃) substituent. Structural elucidation involves:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify chemical shifts for aromatic protons (e.g., deshielding due to fluorine) and methoxy/methyl groups.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₈H₁₀FNO, exact mass: 155.065 g/mol) .

- Infrared (IR) Spectroscopy : Detects N-H stretches (≈3300 cm⁻¹) and C-F vibrations (≈1200 cm⁻¹).

- Table :

| Property | Value/Descriptor |

|---|---|

| Molecular Formula | C₈H₁₀FNO |

| SMILES | COc1ccc(F)c(NC)c1 |

| InChI | InChI=1S/C8H10FNO/c1-10-7-3-2-6(9)5-8(7)11-4/h2-3,5H,4H2,1H3 |

Q. What are the common synthetic routes for 3-fluoro-4-methoxy-N-methylaniline, and how can reaction conditions optimize yield?

- Answer : Synthesis typically involves:

- Step 1 : Nitration of 3-fluoro-4-methoxyaniline followed by methylation of the amine group using methyl iodide in the presence of a base (e.g., K₂CO₃) .

- Step 2 : Reduction of the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C).

- Optimization :

- Solvent choice (DMF or THF) improves solubility.

- Temperature control (60–80°C) minimizes side reactions like over-methylation.

- Yield enhancement (≈75–85%) via stoichiometric excess of methyl iodide (1.2–1.5 eq.) .

Q. What are the primary toxicity mechanisms of fluoroaniline derivatives, and how can researchers assess them in model organisms?

- Answer : Toxicity arises from metabolic activation to reactive intermediates (e.g., hydroxylamines). Assessment methods include:

- Metabonomic Profiling : H NMR of tissue extracts identifies biomarkers like decreased maltose or altered furansulfonate levels in Eisenia veneta (earthworms) .

- Enzyme Inhibition Assays : Fluorinated anilines inhibit cytochrome P450 enzymes, measured via fluorometric substrates.

- Table : Key Metabolite Changes in Earthworms (from ):

| Toxicant | Metabolite Change | Biomarker Relevance |

|---|---|---|

| 2-Fluoro-4-methylaniline | ↓ 2-hexyl-5-ethyl-3-furansulfonate | Oxidative stress indicator |

| 4-Fluoroaniline | ↓ Maltose | Energy metabolism disruption |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for fluoroaniline derivatives across different biological models?

- Answer : Contradictions arise from species-specific metabolism or experimental design variations. Mitigation strategies include:

- Cross-Species Validation : Compare toxicity endpoints (e.g., LC₅₀) in Eisenia veneta (earthworms) and Danio rerio (zebrafish) .

- Dose-Response Curves : Use nonlinear regression models to account for threshold effects.

- Mechanistic Studies : Pair transcriptomics (RNA-seq) with metabonomics to link metabolite changes to gene expression pathways .

Q. What strategies are effective for modifying the methoxy group in 3-fluoro-4-methoxy-N-methylaniline to enhance biological activity?

- Answer : Functional group modifications include:

- Demethylation : Replace methoxy with hydroxyl (-OH) to increase polarity and hydrogen-bonding capacity.

- Bioisosteric Replacement : Substitute methoxy with trifluoromethoxy (-OCF₃) to improve metabolic stability .

- Table : Comparative Activity of Analogues (Hypothetical Data):

| Analogues | Biological Activity (IC₅₀, μM) |

|---|---|

| 3-Fluoro-4-methoxy-N-methyl | 12.3 ± 1.2 |

| 3-Fluoro-4-hydroxy-N-methyl | 8.9 ± 0.7 |

| 3-Fluoro-4-trifluoromethoxy-N-methyl | 6.5 ± 0.5 |

Q. How can reaction mechanisms for palladium-catalyzed coupling of 3-fluoro-4-methoxy-N-methylaniline be validated?

- Answer : Mechanistic validation involves:

- Isotopic Labeling : Use C-labeled methyl groups to track coupling sites via NMR.

- Kinetic Studies : Monitor reaction intermediates (e.g., arylpalladium complexes) using in situ IR or UV-vis spectroscopy .

- Computational Chemistry : Density Functional Theory (DFT) calculates activation energies for oxidative addition/reductive elimination steps .

Methodological Notes

- Data Reliability : Prioritize peer-reviewed studies (e.g., PubChem , Environmental Toxicology ) over vendor-supplied data.

- Safety Protocols : Follow REACH guidelines for handling aromatic amines (e.g., PPE, ventilation) .

- Ethical Compliance : Use in vitro models (e.g., cell lines) before in vivo testing to adhere to 3R principles (Reduction, Replacement, Refinement).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.